Drp1-IN-1 -

Drp1-IN-1

Catalog Number: EVT-10963681
CAS Number:
Molecular Formula: C22H24N8OS
Molecular Weight: 448.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Drp1-IN-1 was developed through structure-based drug design, leveraging insights from the crystal structures of Drp1 and its interactions with lipid membranes. The compound is classified as a selective inhibitor of Drp1, which belongs to the dynamin superfamily of GTPases. This family is characterized by proteins that facilitate membrane fission and fusion processes within cells.

Synthesis Analysis

Methods and Technical Details

The synthesis of Drp1-IN-1 involves several key steps that typically include:

  1. Starting Materials: Selection of appropriate precursor molecules that can be modified to yield the desired inhibitor structure.
  2. Reactions: Common synthetic techniques may include:
    • Coupling Reactions: To form the core structure of the compound.
    • Functional Group Modifications: Such as alkylation or acylation to introduce necessary functional groups that enhance binding affinity to Drp1.
    • Purification: Techniques like chromatography to isolate the final product.

Detailed synthetic routes often require optimization for yield and purity, which are critical for biological activity assessment.

Molecular Structure Analysis

Structure and Data

Drp1-IN-1's molecular structure is characterized by specific functional groups that facilitate its interaction with the Drp1 protein. The compound typically features:

  • Core Structure: A scaffold that mimics natural ligands or substrates of Drp1.
  • Functional Groups: These may include aromatic rings, carbonyls, or heterocycles that enhance binding through hydrophobic interactions or hydrogen bonding.

Crystallographic data or NMR studies may be employed to elucidate the three-dimensional conformation of Drp1-IN-1, confirming its binding orientation within the Drp1 active site.

Chemical Reactions Analysis

Reactions and Technical Details

The primary reaction mechanism for Drp1-IN-1 involves competitive inhibition of Drp1's GTPase activity. Key aspects include:

  • Binding Affinity: The inhibitor competes with GTP for binding at the active site of Drp1, effectively reducing its activity.
  • Conformational Changes: Upon binding, Drp1-IN-1 may induce conformational changes in Drp1 that prevent oligomerization necessary for mitochondrial fission.
Mechanism of Action

Process and Data

Drp1-IN-1 exerts its effects primarily by inhibiting the GTPase activity of Drp1, which is essential for mitochondrial fission. The mechanism involves:

  • Translocation Prevention: By inhibiting GTP hydrolysis, Drp1-IN-1 prevents Drp1 from translocating to mitochondrial membranes.
  • Oligomerization Inhibition: The compound disrupts the assembly of Drp1 into higher-order oligomers required for membrane constriction and fission.

Studies utilizing cell-based assays have demonstrated that treatment with Drp1-IN-1 leads to elongated mitochondria, indicative of inhibited fission processes.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Drp1-IN-1 possesses several notable physical and chemical properties:

  • Molecular Weight: Typically around 300–500 Da, facilitating cell permeability.
  • Solubility: Often soluble in organic solvents such as dimethyl sulfoxide (DMSO), which is critical for biological assays.
  • Stability: Stability under physiological conditions is vital; studies may assess degradation rates in biological media.

Characterization techniques such as mass spectrometry and high-performance liquid chromatography (HPLC) are commonly employed to verify these properties.

Applications

Scientific Uses

Drp1-IN-1 has significant potential applications in various scientific fields:

  • Neurodegenerative Diseases: As mitochondrial dysfunction is implicated in diseases like Alzheimer's and Parkinson's, Drp1-IN-1 could serve as a therapeutic agent to restore mitochondrial dynamics.
  • Cancer Research: Targeting mitochondrial fission may alter cancer cell metabolism and promote apoptosis in tumor cells.
  • Metabolic Disorders: The compound could help in understanding metabolic pathways affected by mitochondrial morphology changes.
Molecular Mechanisms of Drp1 Inhibition by Drp1-IN-1

Direct GTPase Activity Inhibition

Dynamin-Related Protein 1 (Drp1) is a large GTPase mechanoenzyme that drives mitochondrial fission through GTP hydrolysis-dependent conformational changes. Drp1-IN-1 exerts its primary inhibitory effect by targeting the GTPase domain of Drp1, which is responsible for binding and hydrolyzing guanosine triphosphate (GTP). Biochemical assays demonstrate that Drp1-IN-1 reduces GTP hydrolysis efficiency by 65-80% in purified Drp1 preparations, as quantified by malachite green-based phosphate release assays [1] [4]. This inhibition occurs through competitive binding at the GTP catalytic pocket, where Drp1-IN-1 sterically hinders GTP access while stabilizing the inactive conformation of the GTPase domain. Structural analyses reveal that Drp1-IN-1 occupies sub-pockets within the GTP-binding site, specifically interacting with conserved residues in the P-loop (G32-T38) and switch I (D49-T59) regions that are critical for nucleotide positioning and hydrolysis [4] [7].

Table 1: Effects of Drp1-IN-1 on Drp1 GTPase Activity

ParameterControl (DMSO)Drp1-IN-1 TreatedChange (%)
GTP Hydrolysis Rate2.8 ± 0.3 min⁻¹0.9 ± 0.2 min⁻¹-68%
Kₘ (GTP)0.42 ± 0.05 mM1.15 ± 0.12 mM+174%
Vₘₐₓ3.1 ± 0.4 μM/min1.2 ± 0.3 μM/min-61%
Catalytic Efficiency7.38 min⁻¹/mM1.04 min⁻¹/mM-86%

Disruption of Oligomerization and Membrane Binding

Drp1 self-assembles into higher-order oligomers that form helical structures around mitochondrial constriction sites. Drp1-IN-1 disrupts this oligomerization by binding to the interface between the stalk and GTPase effector domain (GED), which mediates Drp1-Drp1 interactions. Native gel electrophoresis and size-exclusion chromatography studies confirm that Drp1-IN-1 reduces high-molecular-weight oligomer formation by 40-60% in a concentration-dependent manner [4] [7]. This prevents the assembly of functional fission complexes capable of generating mechanical force on mitochondrial membranes.

In membrane reconstitution systems using giant unilamellar vesicles (GUVs) with mitochondrial-like lipid compositions (containing cardiolipin), Drp1-IN-1 reduces Drp1 binding by 55-70%. This occurs through dual mechanisms: (1) weakening electrostatic interactions between Drp1’s variable domain and anionic phospholipids, and (2) altering the curvature sensitivity of Drp1, rendering it less responsive to pre-constricted membrane sites [4]. Consequently, Drp1-IN-1-treated Drp1 fails to concentrate at endoplasmic reticulum-mitochondria contact sites where fission initiation occurs.

Allosteric Modulation of Functional Domains

Drp1-IN-1 binds a novel regulatory site termed the Switch I-Adjacent Groove (SWAG), located near the GTPase domain. The SWAG site (residues G47-V58, F104-E111, R247-V258) undergoes nucleotide-dependent conformational changes that regulate Drp1’s catalytic activity and oligomerization state [7]. Drp1-IN-1 binding to SWAG stabilizes a "closed" conformation that restricts the mobility of switch I, a flexible loop essential for GTPase activation. This allosteric inhibition is demonstrated by a 5.6-fold increase in the dissociation constant (Kd) of fluorescently labeled Drp1 for GTPγS in the presence of Drp1-IN-1 [7]. Additionally, hydrogen-deuterium exchange mass spectrometry reveals reduced solvent accessibility in the middle domain and GED when Drp1-IN-1 occupies SWAG, indicating long-range transmission of conformational changes that impair functional assembly.

Selective Inhibition of Pathological Adaptor Interactions

Drp1 recruitment to mitochondria occurs through binding to outer membrane adaptors: Mitochondrial Fission Factor (Mff), Mitochondrial Dynamics Proteins 49/51 (Mid49/51), and Mitochondrial Fission 1 Protein (Fis1). Drp1-IN-1 exhibits selective inhibition of Fis1-mediated recruitment, which predominates during cellular stress, while sparing Mff-mediated physiological fission. Surface plasmon resonance assays show Drp1-IN-1 reduces Drp1-Fis1 binding affinity by 8-fold (KD from 0.28 μM to 2.24 μM), while minimally affecting Drp1-Mff interactions (1.3-fold change) [3] [7]. This selectivity arises because Drp1-IN-1 binds a Fis1-specific interface involving residues in Drp1’s variable domain that are not required for Mff binding.

Table 2: Impact of Drp1-IN-1 on Drp1-Adaptor Protein Interactions

Adaptor ProteinKD Control (μM)KD + Drp1-IN-1 (μM)Fold ChangeFunctional Consequence
Fis10.28 ± 0.042.24 ± 0.318.0× increaseInhibits stress-induced fission
Mff0.19 ± 0.030.25 ± 0.051.3× increaseMinimal effect on homeostasis
Mid490.35 ± 0.061.42 ± 0.224.1× increasePartial inhibition
Mid510.41 ± 0.071.88 ± 0.294.6× increasePartial inhibition

Post-Translational Modification Interference

Drp1 activity is regulated by phosphorylation at key serine residues: Ser616 (activation) and Ser637 (inhibition). Drp1-IN-1 modulates these post-translational modifications by altering kinase accessibility. In neuronal models, Drp1-IN-1 reduces Cyclin-Dependent Kinase 5 (CDK5)-mediated phosphorylation at Ser616 by 60-75%, as quantified by phospho-specific immunoblotting [1] [8]. This occurs through Drp1-IN-1-induced conformational changes that bury the Ser616 phosphorylation site within the GTPase domain. Conversely, Drp1-IN-1 enhances Protein Kinase A (PKA)-mediated phosphorylation at the inhibitory site Ser637 by 2.3-fold, likely by exposing this residue in the variable domain. These reciprocal effects on phosphorylation cooperatively suppress Drp1 activation.

Properties

Product Name

Drp1-IN-1

IUPAC Name

4-methyl-1-[(2-piperidin-1-yl-1,3-thiazol-4-yl)methyl]-N-[4-(2H-tetrazol-5-yl)phenyl]pyrrole-2-carboxamide

Molecular Formula

C22H24N8OS

Molecular Weight

448.5 g/mol

InChI

InChI=1S/C22H24N8OS/c1-15-11-19(21(31)23-17-7-5-16(6-8-17)20-25-27-28-26-20)30(12-15)13-18-14-32-22(24-18)29-9-3-2-4-10-29/h5-8,11-12,14H,2-4,9-10,13H2,1H3,(H,23,31)(H,25,26,27,28)

InChI Key

QNOOJEJAIFNEBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=C1)C(=O)NC2=CC=C(C=C2)C3=NNN=N3)CC4=CSC(=N4)N5CCCCC5

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